Introduction: The Strategic Importance of 4-Bromo-2-methylthiophene
Introduction: The Strategic Importance of 4-Bromo-2-methylthiophene
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-methylthiophene
4-Bromo-2-methylthiophene (CAS No. 29421-92-9) is a substituted heterocyclic aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a thiophene ring functionalized with a reactive bromine atom at the 4-position and a methyl group at the 2-position, offers a unique combination of stability and reactivity. This strategic arrangement of functional groups makes it an exceptionally versatile intermediate, particularly in the construction of complex molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials.[1]
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[2] The bromine substituent on 4-Bromo-2-methylthiophene serves as a highly effective synthetic handle, enabling a wide range of transformations, most notably metal-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers and development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physical and chemical properties of a reagent is critical for its effective use in synthesis and process development.
Physical and Chemical Data
4-Bromo-2-methylthiophene is typically a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29421-92-9 | [4][5] |
| Molecular Formula | C₅H₅BrS | [1][4] |
| Molecular Weight | 177.06 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.581 g/mL at 25 °C | [4][6] |
| Boiling Point | 74-76 °C at 20 mmHg; 180.4 °C (Predicted) | [4][7] |
| Refractive Index (n20/D) | 1.5740 | [4][6] |
| Flash Point | 68 °C / 154.4 °F | [4][8] |
| SMILES | Cc1cc(Br)cs1 | [4][5] |
| InChIKey | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [5][9] |
Spectroscopic Signature
Spectroscopic data is essential for reaction monitoring and final product confirmation. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR spectral data provides key structural information.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic of the substitution pattern. The two aromatic protons on the thiophene ring typically appear as distinct signals, with their coupling constants providing information about their relative positions. The methyl protons appear as a singlet in the upfield region. Published data for related compounds suggests the aromatic protons would be observed as doublets.[10][11]
Part 2: Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-methylthiophene is primarily derived from the reactivity of the C-Br bond. The bromine atom can be readily transformed through various reactions, making it a cornerstone for introducing molecular diversity.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis. 4-Bromo-2-methylthiophene is an excellent substrate for these transformations.[3]
-
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is widely used due to its operational simplicity and the stability of the boron reagents.[12] This reaction is fundamental for creating biaryl structures, which are common in pharmaceuticals and organic electronic materials.[13]
-
Stille Coupling : Involves the reaction with an organostannane reagent, also catalyzed by palladium. It is highly tolerant of various functional groups.[13]
-
Kumada Coupling : Utilizes a Grignard reagent (organomagnesium) and is typically catalyzed by nickel or palladium complexes. This method is effective for coupling with other alkyl or aryl groups.[13]
The diagram below illustrates the central role of 4-Bromo-2-methylthiophene as a precursor in major cross-coupling pathways.
Caption: Key cross-coupling pathways for 4-Bromo-2-methylthiophene.
Lithiation and Grignard Formation
At low temperatures, the bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to form a highly reactive lithiated thiophene intermediate.[14] This species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). Similarly, it can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, providing another powerful nucleophilic intermediate for synthesis.
Part 3: Synthesis and Key Experimental Protocols
While 4-Bromo-2-methylthiophene is commercially available, understanding its synthesis provides context for its purity and potential byproducts. It can be synthesized via bromination of 2-methylthiophene.[15] More complex substituted thiophenes can be built up through multi-step sequences involving successive lithiation and electrophilic trapping.[14]
A critical application of this compound involves its conversion into other useful intermediates. The following protocol details the borylation of 4-Bromo-2-methylthiophene to prepare it for subsequent Suzuki coupling reactions.
Protocol: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
This procedure demonstrates a common transformation that activates the thiophene for efficient Suzuki coupling. The causality behind this choice is that boronic esters are generally stable, purifiable, and highly effective coupling partners.
Workflow Diagram
Caption: Experimental workflow for the borylation of 4-Bromo-2-methylthiophene.
Step-by-Step Methodology [9]
-
Vessel Preparation : To a reaction vessel purged with an inert atmosphere (argon), add 4-Bromo-2-methylthiophene (1.5 g, 8.5 mmol) and tetrahydrofuran (THF, 17 ml).
-
Catalyst and Reagent Addition : Add the palladium catalyst, bis[(1,1-dimethylethyl)phosphanyl]palladium (218 mg, 0.43 mmol), followed by N,N-diethylethanamine (2.5 g, 25.4 mmol) as a base.
-
Borylation : Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 g, 12.7 mmol). The use of a slight excess of the borylating agent ensures complete conversion of the starting material.
-
Reaction Conditions : Heat the resulting mixture to 40 °C and maintain under argon for 2 hours. The mild temperature is sufficient due to the efficiency of the palladium catalyst.
-
Workup : After cooling the reaction to room temperature, filter the mixture to remove catalyst residues and salts. Wash the filter cake with tert-butyl methyl ether (TBME).
-
Purification : Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting residue by flash chromatography on silica gel (using a gradient of hexane to 3% ethyl acetate:hexane) to afford the pure title compound.
Part 4: Applications in Research and Development
The versatility of 4-Bromo-2-methylthiophene makes it a valuable compound across several high-tech sectors.
-
Pharmaceutical and Drug Discovery : As a heterocyclic building block, it is integral to the synthesis of novel therapeutic agents.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[2] The ability to easily functionalize the thiophene ring via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
-
Agrochemicals : The compound serves as a precursor for innovative pesticides and fungicides.[1] Its structure can be modified to create active ingredients that target specific pests or diseases while aiming for reduced environmental impact.[1]
-
Materials Science : The unique electronic properties of the thiophene ring are exploited in the field of organic electronics. 4-Bromo-2-methylthiophene is used to synthesize functionalized thiophenes for the creation of conductive polymers and organic materials essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells.[1]
Part 5: Safety and Handling
Proper handling of 4-Bromo-2-methylthiophene is essential to ensure laboratory safety. It is classified as a hazardous substance.
| Hazard Class | GHS Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |
| Serious Eye Damage | H318 | Causes serious eye damage | [5][7] |
Handling Recommendations [4][5][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage : Store in a cool, dry place between 2°C and 8°C, in a tightly sealed container.[1][7]
-
Fire Safety : The compound is a combustible liquid.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[8][16]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8] If swallowed, call a poison center or doctor.[5][8]
This guide underscores the central role of 4-Bromo-2-methylthiophene as a versatile and powerful tool for chemical innovation. Its well-defined reactivity, particularly in cross-coupling reactions, provides chemists with a reliable pathway to construct complex and valuable molecules for a wide range of applications.
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